molecular formula C21H22N4O4S B2555848 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 1172742-21-0

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2555848
CAS No.: 1172742-21-0
M. Wt: 426.49
InChI Key: YGDMKDRWLHAHTB-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique molecular structure that combines various pharmacologically relevant moieties, suggesting possible applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 406.5 g/mol

The structural complexity arises from the integration of a thieno[3,4-c]pyrazole core with a benzofuran moiety and a tetrahydrofuran ring. This configuration may enhance its interaction with biological targets.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural frameworks exhibit anticancer properties. For instance, thieno[3,4-c]pyrazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways (e.g., PI3K/Akt pathway) .

In vitro assays have indicated that derivatives of thieno[3,4-c]pyrazole demonstrate significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the modulation of cell cycle progression and apoptosis induction .

Antimicrobial Activity

Compounds containing the thieno[3,4-c]pyrazole structure have also been evaluated for antimicrobial activity. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties. For example, derivatives have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showcasing promising results in inhibiting their growth .

Case Studies

  • Anticancer Activity : In a study by Grover et al., thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced their activity, suggesting that this compound could be a candidate for further development as an anticancer agent .
  • Antimicrobial Screening : A comprehensive antimicrobial evaluation was conducted on related compounds using the agar well diffusion method. The findings revealed that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Data Tables

PropertyValue
Molecular FormulaC18H22N4O3S
Molecular Weight406.5 g/mol
Anticancer ActivitySignificant against various cancer cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans

Properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(22-9-14-5-3-7-28-14)10-25-20(15-11-30-12-16(15)24-25)23-21(27)18-8-13-4-1-2-6-17(13)29-18/h1-2,4,6,8,14H,3,5,7,9-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMKDRWLHAHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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